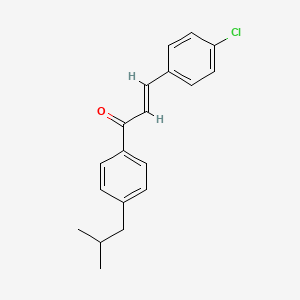

3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one

Description

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-[4-(2-methylpropyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClO/c1-14(2)13-16-3-8-17(9-4-16)19(21)12-7-15-5-10-18(20)11-6-15/h3-12,14H,13H2,1-2H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKZCMSHVHHKTL-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one, also known as (E)-3-(4-chlorophenyl)-1-[4-(2-methylpropyl)phenyl]prop-2-en-1-one, is a compound with significant potential in biological research and pharmaceutical applications. Its molecular formula is with a molecular weight of approximately 298.8 g/mol . This compound has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer effects. For instance, derivatives of Schiff bases have been shown to possess significant cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma) cells . The structure-activity relationship suggests that modifications in the phenyl groups can enhance biological efficacy.

Case Study: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 10.5 | |

| Schiff Base Complex | HCT116 | 5.0 | |

| Schiff Base Complex | A431 | 7.3 |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies have demonstrated that similar compounds exhibit effective inhibition against a range of bacterial strains. The presence of the chlorophenyl group is believed to enhance the lipophilicity and membrane penetration, contributing to its antimicrobial efficacy.

Antimicrobial Activity Data

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Cytotoxicity : Induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Action : Disrupts bacterial cell wall synthesis and membrane integrity.

- Anti-inflammatory Response : Inhibits NF-kB signaling pathway, reducing the expression of inflammatory mediators.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical behavior of chalcones is heavily influenced by substituent electronic and steric effects. Key comparisons include:

*Estimated based on substituent contributions.

Key Observations :

Electronic Properties and NLO Activity

Substituents alter the electron density of the enone system, impacting dipole moments and hyperpolarizability (β):

Key Observations :

- Electron-donating groups (e.g., dimethylamino) drastically enhance NLO activity (β = 12.4 ×10⁻³⁰ esu) compared to electron-withdrawing or neutral substituents .

Key Observations :

- Quinoline and pyrazole hybrids () show enhanced bioactivity due to heterocyclic interactions with biological targets .

- The target compound’s isobutyl group may improve bioavailability but requires functionalization (e.g., oxime derivatives, ) to enhance target specificity.

Preparation Methods

Grinding Method

A solvent-free approach, detailed in a Royal Society of Chemistry protocol, achieves high efficiency and minimal waste. The procedure involves:

-

Reactants : 4-isobutylacetophenone (1 eq) and 4-chlorobenzaldehyde (1 eq).

-

Catalyst : Sodium hydroxide pellets (1 eq).

-

Procedure :

-

Eliminates organic solvents, reducing toxicity and cost.

-

Short reaction time (30 minutes).

Thermal Activation

For larger-scale production, thermal methods enhance reaction kinetics:

-

Reactants : Same as above.

-

Conditions : Reflux in ethanol at 80°C for 4–6 hours.

-

Longer reaction time compared to grinding.

-

Requires solvent removal post-synthesis.

Catalytic and Process Optimization

Base Catalysts

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH (solid) | None | 25 | 0.5 | 85 |

| KOH (aq.) | Ethanol | 80 | 4 | 80 |

| LiOH | Methanol | 60 | 3 | 75 |

Sodium hydroxide in solvent-free conditions provides the highest yield due to enhanced surface contact and reduced side reactions.

Solvent Selection

While solvent-free methods dominate, polar aprotic solvents like DMF may accelerate enolate formation:

-

Drawback : Requires post-reaction purification to remove residual solvent.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Industrial Scalability and Environmental Impact

Continuous Flow Reactors

Adapting the grinding method to continuous flow systems could enhance throughput:

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-en-1-one with high yield and purity?

- Methodological Answer: The synthesis typically involves Claisen-Schmidt condensation between 4-chlorophenylacetone and 4-isobutylbenzaldehyde. Key parameters include:

- Catalysts: Use alkaline conditions (e.g., NaOH or KOH in ethanol) to promote enolate formation .

- Temperature: Reactions are often conducted at 60–80°C under reflux to enhance kinetics without side-product formation .

- Solvent: Polar aprotic solvents (e.g., ethanol or methanol) improve solubility of aromatic ketones and aldehydes .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer: A combination of techniques is recommended:

- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1640–1670 cm⁻¹, conjugated C=C at ~1590–1610 cm⁻¹) .

- ¹H NMR: Look for enone protons (δ 7.3–7.6 ppm, doublets with J = 15–16 Hz) and aromatic protons (δ 7.2–7.8 ppm, integrating for substituents) .

- X-ray Crystallography: Resolve molecular geometry and confirm stereochemistry (e.g., E-configuration of the enone) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer: Discrepancies may arise from:

- Purity Variations: Validate purity via HPLC (>95%) and quantify impurities (e.g., unreacted starting materials) .

- Structural Analogues: Compare activities with derivatives (e.g., 4-fluorophenyl or 4-methoxyphenyl substituents) to assess substituent effects .

- Assay Conditions: Standardize protocols (e.g., cell lines, incubation times, solvent controls) to minimize variability .

Q. What strategies are recommended for analyzing the crystal structure and molecular geometry to understand its physicochemical properties?

- Methodological Answer:

- Single-Crystal X-ray Diffraction: Determine bond lengths (e.g., C=O: ~1.22 Å, C=C: ~1.34 Å) and dihedral angles between aromatic rings to assess conjugation .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) influencing solubility and stability .

- DFT Calculations: Correlate experimental geometry with computational models (e.g., HOMO-LUMO energy gaps for reactivity predictions) .

Q. How can computational methods be integrated with experimental data to predict the compound's reactivity or interactions?

- Methodological Answer:

- Molecular Docking: Simulate binding to target enzymes (e.g., cyclooxygenase) using PubChem 3D conformers (CID: [retrieve from database]) .

- MD Simulations: Model solvation effects (e.g., in DMSO/water mixtures) to predict aggregation or degradation pathways .

- QSAR Models: Train models on structural analogs (e.g., chalcone derivatives) to forecast bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.